molecular formula C18H19N3O3S2 B2434791 N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide CAS No. 868216-66-4

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2434791
CAS No.: 868216-66-4
M. Wt: 389.49
InChI Key: YRCFBKDRZBJSDA-UHFFFAOYSA-N
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Description

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzylsulfanyl group, a dihydroimidazole ring, and a sulfonylphenylacetamide moiety.

Preparation Methods

The synthesis of N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves multiple steps, typically starting with the preparation of the dihydroimidazole ring. This can be achieved through the reaction of appropriate imidazole precursors under controlled conditions. The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the sulfonylphenylacetamide moiety is attached through a series of coupling reactions .

Chemical Reactions Analysis

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the sulfonyl group.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group is believed to play a crucial role in modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The dihydroimidazole ring may also contribute to the compound’s biological activity by stabilizing reactive intermediates and facilitating electron transfer reactions.

Comparison with Similar Compounds

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-[4-[(2-nitrophenyl)sulfonyl]phenyl]acetamide: This compound has a nitrophenyl group instead of a benzylsulfanyl group, which affects its reactivity and biological activity.

    N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The presence of a methylsulfanyl group instead of a benzylsulfanyl group results in different chemical and biological properties.

    N-[4-[(2-phenylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The phenylsulfanyl group provides different steric and electronic effects compared to the benzylsulfanyl group.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article compiles data from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O2S2
  • Molecular Weight : 366.47 g/mol

The structure includes an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings from various research efforts:

Study ReferenceCell Line TestedIC50 (µM)Observations
A549 (Lung Cancer)2.12 ± 0.21High cytotoxicity observed in 2D culture.
HCC8275.13 ± 0.97Effective against resistant lung cancer cells.
NCI-H3580.85 ± 0.05Significant inhibition of cell proliferation.

These results indicate that the compound exhibits promising antitumor activity, particularly against lung cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Various derivatives of benzimidazole, including those with similar structures to this compound, have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:

  • DNA Binding : Some studies suggest that compounds with similar structures bind to DNA, disrupting replication and transcription processes .
  • Cell Cycle Arrest : Induction of cell cycle arrest has been observed in treated cancer cells, leading to increased apoptosis rates.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • In Vitro Studies :
    • A study focused on the A549 cell line demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent .
  • Comparative Analysis :
    • Comparative studies with established chemotherapeutics indicated that this compound exhibited comparable efficacy with lower toxicity profiles than traditional agents like doxorubicin .

Properties

IUPAC Name

N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-14(22)20-16-7-9-17(10-8-16)26(23,24)21-12-11-19-18(21)25-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCFBKDRZBJSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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